5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline
Overview
Description
5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline is a useful research compound. Its molecular formula is C10H10FN3S and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various enzymes and receptors .
Mode of Action
Biochemical Pathways
Imidazole derivatives are known to be key components in a variety of functional molecules and can affect multiple biochemical pathways .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes . These changes can lead to alterations in cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to inhibition or activation of their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with potential implications for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways or reducing inflammation. At higher doses, toxic or adverse effects may occur, including cellular damage or disruption of normal physiological processes . Understanding these dosage effects is crucial for determining safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations . These interactions are essential for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. It can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells . These factors can affect the compound’s overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
5-fluoro-2-(1-methylimidazol-2-yl)sulfanylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3S/c1-14-5-4-13-10(14)15-9-3-2-7(11)6-8(9)12/h2-6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJFRYUKZZBWAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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